1,4-O-Didesmethyl Phyllanthin-d4

Description

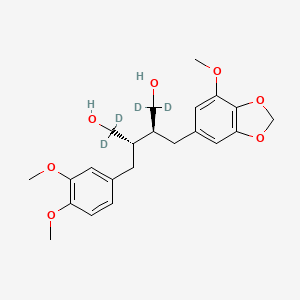

Structure

3D Structure

Properties

Molecular Formula |

C22H28O7 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S,3S)-1,1,4,4-tetradeuterio-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1/i11D2,12D2 |

InChI Key |

WTRAXKOXNKPSLF-DMWISJMJSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)C([2H])([2H])O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for 1,4 O Didesmethyl Phyllanthin D4

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of 1,4-O-Didesmethyl Phyllanthin-d4, while not explicitly detailed in publicly available literature, can be strategically devised based on the known total synthesis of related lignans (B1203133), such as (±)-Niranthin. The core structure of these compounds is a dibenzylbutane skeleton. A plausible synthetic approach for introducing deuterium at the 1 and 4-O-methyl positions would involve a demethylation-remethylation sequence on a suitable precursor.

A potential synthetic route would begin with a molecule that already possesses the dibenzylbutane core structure of phyllanthin (B192089) or niranthin. The key steps for the introduction of deuterium would be:

Demethylation of Aryl Methyl Ethers: The methoxy (B1213986) groups on the aromatic rings of the precursor molecule would first need to be cleaved to yield the corresponding phenols. Reagents commonly used for the cleavage of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃). nih.gov This reaction is typically performed in an inert solvent to yield the di-phenolic analogue of the starting lignan (B3055560).

Deuteromethylation of Phenols: The resulting phenolic hydroxyl groups can then be methylated using a deuterated methylating agent. A common and effective reagent for this transformation is deuterated methyl iodide (CD₃I). nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol (B47542) and facilitate the nucleophilic substitution. This two-step process allows for the specific and regioselective introduction of the trideuteromethyl (CD₃) groups at the desired positions.

An alternative strategy could involve the synthesis of deuterated building blocks prior to the construction of the lignan skeleton. For instance, deuterated veratrole (1,2-dimethoxybenzene-d₆) could be synthesized and then utilized in a multi-step synthesis to build the final deuterated lignan structure.

Isotopic Purity and Regioselectivity in Deuteration

Ensuring high isotopic purity and precise regioselectivity is paramount in the synthesis of deuterated standards. Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms, while regioselectivity ensures that the deuterium atoms are incorporated at the correct positions within the molecule.

In the proposed synthesis of this compound, regioselectivity is controlled by the chemical nature of the precursor. The demethylation-remethylation strategy inherently directs the deuterium to the oxygen atoms of the original methoxy groups.

The isotopic purity of the final product is largely dependent on the isotopic enrichment of the deuterated reagent used, such as CD₃I. Commercially available deuterated reagents often have high isotopic enrichment (e.g., >99%). To maintain this high purity, it is crucial to use anhydrous reaction conditions to prevent any H/D exchange with residual water.

The determination of isotopic purity is typically achieved using mass spectrometry. researchgate.netalmacgroup.comalmacgroup.com By analyzing the mass spectrum of the synthesized compound, the relative abundances of the different isotopologues (molecules differing only in their isotopic composition) can be determined. The isotopic purity can then be calculated by correcting for the natural abundance of isotopes. almacgroup.com

Table 1: Hypothetical Isotopic Purity Data for this compound

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | 0.5 |

| d1 | 1.0 |

| d2 | 2.5 |

| d3 | 5.0 |

| d4 (target) | 91.0 |

This table presents a hypothetical distribution of isotopologues for a successful synthesis, demonstrating high isotopic purity of the target d4 compound.

Advanced Spectroscopic Verification of Deuteration Sites and Extent

Following the synthesis, rigorous spectroscopic analysis is required to confirm the successful incorporation of deuterium at the intended sites and to quantify the extent of deuteration. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet signals corresponding to the methoxy protons (typically found between 3.5 and 4.0 ppm) would be significantly diminished or absent. acdlabs.comresearchgate.net The disappearance of these signals provides strong evidence for the successful deuteration at the methoxy groups.

¹³C NMR: The carbon signals of the deuterated methoxy groups will also be affected. The resonance of the carbon atom in a C-D bond typically appears at a slightly upfield chemical shift compared to the corresponding C-H bond. Furthermore, the coupling between carbon-13 and deuterium (¹³C-¹D coupling) can lead to a multiplet signal, often a triplet for a CD₃ group, which is a definitive confirmation of deuteration. washington.edu

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the mass of the synthesized compound. acs.orgresearchgate.net For this compound, the molecular ion peak in the mass spectrum would be shifted by approximately 4 mass units higher compared to its non-deuterated counterpart, corresponding to the replacement of four hydrogen atoms with four deuterium atoms.

Fragmentation analysis in MS/MS can further confirm the location of the deuterium labels. acs.orgacs.orgcdnsciencepub.com The fragmentation pattern of the deuterated compound will differ from the unlabeled compound, with fragments containing the deuterated methoxy groups showing a corresponding mass shift. This allows for the precise localization of the deuterium atoms within the molecule.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation |

| ¹H NMR | Absence or significant reduction of signals for methoxy protons (~3.8 ppm). |

| ¹³C NMR | Upfield shift and multiplet splitting for the deuterated methoxy carbon signals. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₂₂H₂₀D₄O₆. |

| MS/MS | Fragmentation pattern showing mass shifts in fragments containing the O-CD₃ groups. |

This table summarizes the key spectroscopic features expected for the successful synthesis and verification of this compound.

Analytical Applications of 1,4 O Didesmethyl Phyllanthin D4 in Bioanalytical Chemistry

Mass Spectrometry (MS) as a Quantitative Internal Standard

The use of stable isotope-labeled internal standards, such as deuterated compounds, is a well-established practice in quantitative mass spectrometry. These standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, differing only in mass. This allows for accurate correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. However, no published studies were found that specifically utilize 1,4-O-Didesmethyl Phyllanthin-d4 for this purpose.

While methods for the analysis of the parent compound, phyllanthin (B192089), exist, they employ other molecules as internal standards. For instance, studies have utilized compounds like felodipine (B1672334) and diazepam for the quantification of phyllanthin in biological matrices such as rat plasma. phcogj.comphcogj.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

There is no specific information available on the development and validation of LC-MS/MS methods using this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

No research has been published detailing the use of this compound in high-throughput UPLC-MS/MS analysis. While UPLC-MS/MS methods have been developed for the rapid quantification of phyllanthin, these have not specified the use of this particular deuterated standard. phcogj.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Enhanced Precision

There are no available studies on the application of this compound in conjunction with HRMS for enhanced precision in bioanalytical chemistry. HRMS offers the advantage of high mass accuracy, which aids in the identification and quantification of compounds with greater confidence. nih.gov

Integration with Chromatographic Separation Techniques

Chromatographic techniques are essential for separating analytes from complex mixtures before their detection by mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

No data exists on the integration of this compound with HPLC for analytical separation. Numerous HPLC methods have been developed for the analysis of phyllanthin and related lignans (B1203133) from plant extracts and biological fluids. phcogj.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

There is no information regarding the use of this compound in GC-MS analysis. This is expected, as phyllanthin and its derivatives are generally non-volatile compounds and are not typically analyzed by GC-MS without derivatization.

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

The complexity of 1H and 13C NMR spectra for natural products like phyllanthin and its analogues can present significant challenges in unambiguous signal assignment. phcog.comacs.orgcrbb-journal.com The strategic incorporation of deuterium (B1214612) atoms at specific molecular positions, as in this compound, offers a sophisticated method to simplify these spectra and confirm structural features with high confidence. nih.govnih.gov

Deuterium (²H or D) possesses a nuclear spin of 1, which is different from that of a proton (¹H), which has a spin of 1/2. crbb-journal.com This fundamental difference means that deuterium nuclei resonate at a significantly different frequency in an NMR experiment compared to protons. acs.org Consequently, in a standard ¹H NMR spectrum, the signals corresponding to the deuterium-labeled positions are absent. youtube.com This selective "silencing" of signals is a powerful tool for spectral simplification and assignment verification.

In the case of this compound, the four deuterium atoms are specifically located on the two methyl groups of the desmethylated catechol moieties. The structural elucidation of phyllanthin and related lignans heavily relies on the accurate assignment of the numerous methoxy (B1213986) and aromatic proton signals in their ¹H NMR spectra. phcog.comacs.org The presence of multiple, often overlapping, methoxy singlets can complicate the definitive assignment of these groups to their respective positions on the aromatic rings.

By synthesizing and analyzing this compound, researchers can unequivocally identify the signals corresponding to the methyl protons of the original 1- and 4-position methoxy groups. In the ¹H NMR spectrum of the deuterated compound, the singlets corresponding to these two methoxy groups would disappear, while the other proton signals of the molecule remain. This provides definitive evidence for the chemical shifts of the protons at these specific locations.

Furthermore, in ¹³C NMR spectroscopy, the carbon atoms attached to deuterium (C-D) exhibit a characteristic multiplet signal due to one-bond C-D coupling and are often reduced in intensity. This allows for the unambiguous assignment of the carbon signals of the deuterated methyl groups. Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals, would also be simplified. rsc.org The absence of cross-peaks related to the deuterated methyl groups in these 2D spectra would further solidify the structural assignment of the entire molecule.

The use of deuterium isotope effects on ¹³C chemical shifts can also provide valuable information for studying tautomerism and hydrogen bonding within a molecule, which can be relevant for complex natural products. nih.gov While the primary application for a deuterated standard like this compound in this context is for definitive signal assignment, the principles of deuterium labeling in NMR have broader implications for detailed conformational and dynamic studies. crbb-journal.com

| Compound Name | Molecular Formula | Utility in NMR Spectroscopy |

| This compound | C22H24D4O7 | Simplification of ¹H and ¹³C NMR spectra for unambiguous signal assignment of methyl groups. youtube.com |

| Phyllanthin | C24H34O6 | Complex natural product requiring advanced NMR techniques for full structural elucidation. phcog.comacs.org |

| Hypophyllanthin | C24H30O7 | A related lignan (B3055560) with a similarly complex NMR spectrum, benefiting from comparative analysis. acs.orgcrbb-journal.com |

| Niranthin | C24H32O7 | Another related lignan whose structural determination relies on detailed NMR data. epa.gov |

| Nirtetralin | C23H28O7 | A lignan from Phyllanthus niruri with a complex structure requiring NMR for characterization. epa.gov |

| Phyltetralin | C23H28O7 | A lignan from Phyllanthus niruri with a complex structure requiring NMR for characterization. epa.gov |

Investigations into Biotransformation and Metabolic Pathways Utilizing 1,4 O Didesmethyl Phyllanthin D4

Tracing the Metabolic Fate of Phyllanthin (B192089) Analogues

The journey of a xenobiotic compound through a biological system is a complex process involving absorption, distribution, metabolism, and excretion. Tracing this journey is fundamental to pharmacology and toxicology. The use of stable isotope-labeled compounds, such as 1,4-O-Didesmethyl Phyllanthin-d4, has become an indispensable tool in these investigations, offering a precise method to track the metabolic fate of parent compounds and their derivatives. researchgate.netwikipedia.org

In Vitro Enzymatic Biotransformation Studies

In vitro models provide a controlled environment to study the initial stages of drug metabolism, primarily the Phase I and Phase II reactions that occur predominantly in the liver. phcogj.comacs.org Human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are a standard model for these studies. hmdb.caacs.org

In a typical experiment, phyllanthin is incubated with human liver microsomes in the presence of necessary cofactors. This compound is introduced into the reaction mixture as an internal standard. Its chemical structure is analogous to the expected demethylated metabolites of phyllanthin, and the four-dalton mass difference due to the deuterium (B1214612) atoms allows for its clear distinction from the unlabeled metabolites during mass spectrometric analysis. This enables accurate quantification of the formed metabolites, as the internal standard experiences similar extraction and ionization efficiencies as the analytes of interest.

Table 1: Hypothetical Results of In Vitro Biotransformation of Phyllanthin in Human Liver Microsomes

| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Observed Concentration (nM) |

| Phyllanthin | 8.2 | 419.2 | 285.1 | 50.3 |

| O-Desmethylphyllanthin | 7.5 | 405.2 | 271.1 | 12.8 |

| 1,4-O-Didesmethyl Phyllanthin | 7.1 | 391.2 | 257.1 | 5.2 |

| Hydroxyphyllanthin | 7.8 | 435.2 | 301.1 | 8.9 |

| This compound (IS) | 7.1 | 395.2 | 261.1 | Spiked Concentration |

This table presents hypothetical data for illustrative purposes.

The results from such studies can indicate the primary metabolic pathways. For instance, the detection of O-desmethylphyllanthin and 1,4-O-didesmethyl phyllanthin would confirm demethylation as a key metabolic route. The presence of hydroxyphyllanthin would point towards hydroxylation reactions.

Ex Vivo and In Situ Models for Metabolic Profiling

To gain a more comprehensive understanding of metabolic processes in a more physiologically relevant context, researchers employ ex vivo and in situ models, such as isolated perfused livers or cultured hepatocytes. nih.govnih.govlnhlifesciences.org These models maintain the cellular architecture and a broader range of metabolic enzymes and cofactors compared to microsomes.

In these systems, after the administration of phyllanthin, samples of the perfusate or cell culture medium and cell lysates are collected over time. The use of this compound is critical for accurate quantification in these complex biological matrices. It helps to account for sample loss during extraction and purification steps and variations in instrument response.

These models can reveal not only the primary metabolites but also the products of Phase II conjugation reactions, such as glucuronides and sulfates, which are crucial for detoxification and excretion. wikipedia.orghyphadiscovery.com

Elucidation of Specific Metabolic Reactions and Enzymes

A key objective in metabolic studies is to identify the specific enzymes responsible for the biotransformation of a compound. For many xenobiotics, the cytochrome P450 superfamily of enzymes plays a central role in Phase I metabolism. acs.orgbohrium.com

Studies have shown that phyllanthin and its related lignans (B1203133) can inhibit several CYP isoforms, including CYP3A4, CYP1A2, CYP2D6, and CYP2E1, with phyllanthin acting as a mechanism-based inhibitor of CYP3A4. hmdb.canih.govacs.org This indicates that these enzymes are likely involved in its metabolism.

To pinpoint the specific enzymes, recombinant human CYP enzymes can be used. By incubating phyllanthin with individual CYP isoforms, the formation of metabolites can be measured. The inclusion of this compound allows for precise quantification of the metabolic activity of each enzyme.

Table 2: Hypothetical Metabolic Activity of Recombinant Human CYP Isoforms with Phyllanthin

| CYP Isoform | Key Metabolite Formed | Rate of Formation (pmol/min/pmol CYP) |

| CYP1A2 | O-Desmethylphyllanthin | 15.2 |

| CYP2C9 | Hydroxyphyllanthin | 8.5 |

| CYP2D6 | O-Desmethylphyllanthin | 5.1 |

| CYP3A4 | 1,4-O-Didesmethyl Phyllanthin | 25.8 |

| CYP2E1 | Minor unidentified metabolites | 2.3 |

This table presents hypothetical data for illustrative purposes.

The data from such an experiment could reveal, for example, that CYP3A4 is the primary enzyme responsible for the demethylation of phyllanthin to 1,4-O-didesmethyl phyllanthin, while CYP1A2 also contributes significantly to mono-demethylation.

Application in Untargeted and Targeted Metabolomics for Phyllanthin Derivatives

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for investigating drug metabolism. Both untargeted and targeted approaches are employed.

In untargeted metabolomics , the goal is to comprehensively profile all detectable metabolites in a sample to discover novel metabolic pathways or biomarkers. When studying phyllanthin metabolism, samples from in vitro or in vivo experiments are analyzed by high-resolution mass spectrometry. The presence of the stable isotope-labeled internal standard, this compound, aids in the data analysis pipeline by providing a reference point for retention time and mass accuracy, facilitating the identification of drug-related metabolites against a complex background of endogenous molecules.

In targeted metabolomics , the focus is on quantifying a predefined set of known metabolites. This approach is used to validate the findings from untargeted studies and to perform pharmacokinetic analyses. Here, this compound is essential for the development of robust and accurate quantification methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). phcogj.comphcogj.com The deuterated standard and the target analytes are monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

Advancements in Pharmacokinetic Methodological Research with Deuterated Standards

Development of Robust Bioanalytical Assays for Phyllanthin (B192089) and its Metabolites

The lignans (B1203133) phyllanthin and hypophyllanthin, key bioactive constituents of Phyllanthus species, have garnered significant interest for their therapeutic potential. nih.govnih.govnih.gov To understand their absorption, distribution, metabolism, and excretion (ADME) profiles, robust bioanalytical methods are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and selectivity. phcogj.comphcogj.com

The development of these assays involves meticulous optimization of several parameters:

Sample Preparation: Efficient extraction of the analytes from complex biological matrices like plasma or serum is crucial. Techniques such as liquid-liquid extraction (LLE) or protein precipitation are commonly employed to remove interfering substances. phcogj.comresearchgate.net

Chromatographic Separation: Achieving clean separation of the analytes from endogenous matrix components is vital. This is typically accomplished using reversed-phase columns, such as a C18 column, with an optimized mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate. phcogj.comphcogj.com

Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. phcogj.com For phyllanthin, a common transition monitored is m/z 436.4 → 355.4. phcogj.com

A critical component of a robust bioanalytical method is the internal standard (IS). aptochem.comresearchgate.net The ideal IS is a stable isotope-labeled version of the analyte, as it shares nearly identical physicochemical properties. aptochem.comscispace.com While some studies on phyllanthin have utilized structural analogs like felodipine (B1672334) or carbamazepine (B1668303) as the IS, these compounds can exhibit different extraction recoveries and ionization responses, potentially compromising assay accuracy. phcogj.comresearchgate.net The synthesis and application of a deuterated standard, such as 1,4-O-Didesmethyl Phyllanthin-d4, represents a significant methodological advancement. This compound is designed to serve as the ideal internal standard for its non-deuterated metabolite counterpart and can also be effective for the parent drug, phyllanthin, ensuring more reliable quantification.

| Parameter | Condition |

|---|---|

| Chromatography Column | Acquity C18 (50 x 2.1 mm; 1.7 μm) |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (10:90, v/v) |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Phyllanthin) | m/z 436.4 → 355.4 |

| MRM Transition (Hypothetical for this compound) | m/z 413.2 → 341.2 |

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

A major challenge in LC-MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting endogenous components from the biological sample. clearsynth.com These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification. Complex matrices like plasma contain a multitude of lipids, proteins, and salts that can interfere with the analyte's ionization process in the mass spectrometer's source.

Strategies to mitigate matrix effects include:

Improving sample clean-up procedures.

Optimizing chromatographic separation to resolve the analyte from interfering components.

Diluting the sample to reduce the concentration of matrix components.

However, the most effective strategy is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS). aptochem.comclearsynth.com this compound is an ideal SIL-IS for its non-labeled analog. Because its chemical and physical properties are virtually identical to the analyte, it experiences the same matrix effects during ionization. aptochem.com Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the SIL-IS signal. By measuring the ratio of the analyte's response to the IS's response, the variability caused by matrix effects is effectively nullified, leading to a more accurate and precise measurement. scispace.com

Enhancing Assay Accuracy and Reproducibility via Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. nih.gov The method relies on the addition of a known quantity of an isotopically labeled standard—in this case, this compound—to the unknown sample at the very beginning of the analytical process.

The core principle is that the SIL-IS behaves identically to the endogenous analyte throughout the entire sample preparation and analysis workflow. aptochem.com Any physical losses that occur during extraction, handling, or injection will affect both the analyte and the SIL-IS equally. Consequently, the ratio of the unlabeled analyte to the labeled standard remains constant, irrespective of the absolute recovery.

The use of this compound offers several advantages for enhancing assay performance:

Improved Accuracy: By correcting for both physical sample loss and ionization variability, the final calculated concentration is significantly more accurate than what can be achieved with other types of internal standards. scispace.comclearsynth.com

Enhanced Precision: The method minimizes variability between samples, leading to higher precision (lower coefficient of variation) in quality control samples and study samples. phcogj.com

Method Robustness: Assays using a SIL-IS are generally more rugged and less susceptible to minor variations in experimental conditions, increasing throughput and reducing the rate of failed analytical runs. aptochem.com

The validation of a bioanalytical method using this compound would involve assessing parameters such as precision, accuracy, linearity, and stability, with acceptance criteria set by regulatory guidelines.

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%RSD) | < 15% | < 7.1% |

| Inter-day Precision (%RSD) | < 15% | < 7.6% |

| Accuracy (%Bias) | Within ±15% | -7.5% to +8.0% |

| Recovery | Consistent and reproducible | 90.1% - 97.8% |

| Matrix Effect | Normalized by IS | 90.0% - 97.1% |

Data presented are illustrative examples based on published phyllanthin assays. phcogj.com

Future Perspectives and Emerging Research Areas

Integration with Advanced Computational Modeling and Cheminformatics

The integration of advanced computational modeling and cheminformatics offers a powerful, non-invasive approach to predict and analyze the behavior of 1,4-O-Didesmethyl Phyllanthin-d4. These in silico methods can guide laboratory research, saving time and resources by prioritizing the most promising experimental avenues.

Molecular docking studies, for example, can be employed to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. nih.gov By generating three-dimensional models of these interactions, researchers can hypothesize the compound's mechanism of action. Furthermore, the principles of cheminformatics can be used to build structure-activity relationship (SAR) models. nih.gov These models could elucidate how the specific structural features of this compound, including its deuteration, influence its biological activity compared to its non-deuterated counterpart.

Deep-learning and other artificial intelligence approaches are also emerging as valuable tools in chemical and biological research. biorxiv.org These methods can analyze vast datasets to uncover novel relationships and predict properties, potentially identifying new protein families or biological pathways that interact with this compound. biorxiv.org

Table 1: Potential Computational and Cheminformatics Approaches

| Computational Method | Application for this compound | Research Goal |

|---|---|---|

| Molecular Docking | Simulating the binding pose and energy with target proteins (e.g., enzymes, receptors). nih.gov | To predict potential biological targets and understand binding mechanisms. |

| Cheminformatics | Analyzing chemical databases and building Structure-Activity Relationship (SAR) models. nih.gov | To correlate the molecular structure with its functional activity and guide future derivative synthesis. |

| Deep Learning | Utilizing algorithms to analyze complex biological data and predict novel interactions or functions. biorxiv.org | To discover previously unknown protein interactions or metabolic pathways affected by the compound. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features necessary for biological activity. | To design more potent and selective derivatives based on the compound's active conformation. |

Potential for Isotopic Labeling in Systems Biology Research

The presence of four deuterium (B1214612) atoms (d4) in this compound makes it an ideal tracer for systems biology research. Isotopic labeling is a cornerstone technique for tracking the metabolic fate of molecules within a complex biological system without significantly altering their chemical properties. nih.govresearchgate.net

A primary application is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical in drug discovery and development. researchgate.net By administering the deuterated compound, researchers can use mass spectrometry to distinguish it and its metabolites from the endogenous, non-labeled molecules naturally present in an organism. This allows for precise quantification of the compound's uptake, its distribution into various tissues, the chemical structures of its metabolites, and its routes of elimination. researchgate.net Deuterium-enriched compounds have been widely applied in such pharmacokinetic and metabolic profile studies. nih.gov

This labeling strategy enables the detailed mapping of nutrient and compound flow through metabolic pathways. youtube.comuzh.ch For instance, researchers can trace the journey of the carbon skeleton of this compound as it is processed by cellular machinery, providing insights into its mechanism of action and its impact on cellular networks. uzh.chnih.gov This approach can quantify carbon allocation, turnover rates, and distinguish between different metabolic sources within a system. youtube.com

Table 2: Applications of Isotopic Labeling in Systems Biology

| Research Area | Utility of this compound | Expected Outcome |

|---|---|---|

| Pharmacokinetics (ADME) | Serves as a stable isotope tracer to track the compound in vivo. researchgate.net | Quantitative data on absorption rates, tissue distribution, metabolic pathways, and excretion routes. |

| Metabolic Pathway Analysis | Allows for the differentiation of the compound and its metabolites from endogenous molecules. nih.gov | Elucidation of how the compound is biochemically transformed and which enzymes are involved. |

| Nutrient Flow Tracking | Tracing the incorporation and movement of the molecule within the plant-soil-microbe system. youtube.comuzh.ch | Understanding the compound's dynamics in ecological or agricultural contexts. |

| Quantitative Mass Spectrometry | Acts as an internal standard for the precise quantification of its non-labeled analogue. | Improved accuracy and precision in analytical measurements of the parent compound in biological samples. |

Exploration of Novel Analytical Platforms and Methodologies

Future investigations into this compound will necessitate the use and development of novel and highly sensitive analytical platforms. While established techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are effective for the quantification of the parent compound, phyllanthin (B192089), they may not provide the necessary resolution and sensitivity for tracer studies. nih.govredalyc.orgresearchgate.net

Modern analytical chemistry offers more powerful tools. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a crucial method for analyzing deuterated compounds in complex matrices like blood plasma, offering low limits of quantification. researchgate.net The development of new, rapid, and simple LC-MS/MS methods will be essential for high-throughput pharmacokinetic studies. researchgate.net

Emerging platforms could provide even deeper insights. Nanoscale secondary ion mass spectrometry (NanoSIMS), for example, allows for the imaging of isotope distribution at a subcellular level. youtube.com This could be used to visualize exactly where this compound or its metabolites accumulate within cells. Additionally, specialized mass spectrometry platforms and computational algorithms, such as IsoAnalyst, are being developed to directly link metabolite isotope labeling patterns to gene clusters, which could help in understanding the compound's biosynthesis or its effect on microbial systems. nih.gov The continuous evolution of analytical instrumentation and data processing methods will be pivotal in fully exploring the biological role of this compound. arxiv.orgarxiv.org

Table 3: Comparison of Analytical Methodologies

| Analytical Platform | Conventional Use | Emerging Application for this compound |

|---|---|---|

| HPLC/HPTLC | Quantification of phyllanthin in plant extracts. redalyc.orgresearchgate.net | Initial purity assessment and quality control of the synthesized compound. |

| LC-MS/MS | Detection of phyllanthin in plasma. researchgate.net | Precise quantification of the deuterated compound and its metabolites for pharmacokinetic studies. |

| High-Resolution MS (HRMS) | Accurate mass determination. | Unambiguous identification of novel metabolites based on their elemental composition. |

| NanoSIMS | Imaging of elements in materials science. | Subcellular imaging of the deuterium label to pinpoint the compound's location within cells. youtube.com |

| Specialized MS Platforms (e.g., IsoAnalyst) | Linking natural products to gene clusters. nih.gov | Tracing metabolic fate and associating the compound with specific biological pathways or systems. |

Q & A

Q. How can researchers validate the structural identity of 1,4-O-Didesmethyl Phyllanthin-d4 during synthesis?

Answer:

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium substitution at specific positions, complemented by high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., molecular formula C₂₄H₂₆D₄O₆) .

- Reference Standards : Cross-reference with non-deuterated Phyllanthin (CAS 10351-88-9) to identify structural deviations and isotopic purity .

- Deuterium Quantification : Employ isotope ratio mass spectrometry (IRMS) to ensure ≥98% deuterium incorporation at designated positions .

Q. What are the recommended protocols for quantifying this compound in biological matrices?

Answer:

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., Phyllanthin-d10) to minimize matrix effects .

- Chromatography : Optimize reverse-phase HPLC with a C18 column (particle size: 2.6 µm) and a gradient elution (acetonitrile/water with 0.1% formic acid) for baseline separation .

- Detection : Apply tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity (LOD: 0.1 ng/mL) and specificity .

Advanced Research Questions

Q. How does this compound modulate HBV replication, and what experimental models validate its mechanism?

Answer:

- In Vitro Models : Use HepG2.2.15 cells (HBV-replicating hepatocytes) to assess dose-dependent suppression of HBV DNA via qPCR and HBxAg expression via ELISA .

- Mechanistic Studies : Conduct RNA-seq to identify host pathways (e.g., NF-κB or AP-1) perturbed by the compound. Compare with non-deuterated analogs to isolate isotope effects .

- Contradiction Resolution : Address conflicting data (e.g., variable IC₅₀ values across studies) by standardizing cell culture conditions and normalizing to cytotoxicity assays (e.g., MTT) .

Q. What strategies resolve discrepancies in pharmacokinetic data for this compound across species?

Answer:

- Interspecies Comparison : Administer the compound to rodents (mice/rats) and non-rodents (dogs) at equivalent mg/kg doses. Collect plasma samples at fixed intervals (0.5–24 hr) for LC-MS/MS analysis .

- Data Triangulation : Compare AUC, Cmax, and t₁/₂ values with in silico predictions (e.g., GastroPlus® PBPK modeling) to identify outliers. Adjust for metabolic differences (e.g., CYP3A4/5 activity in humans vs. rodents) .

- Methodological Rigor : Validate assays using certified reference materials (e.g., CAS 10351-88-9 derivatives) and inter-laboratory reproducibility tests .

Q. How can isotopic labeling (deuterium) in this compound influence its metabolic stability compared to the parent compound?

Answer:

- Metabolic Profiling : Incubate the compound with human liver microsomes (HLMs) and quantify deuterium retention via LC-HRMS. Compare with non-deuterated Phyllanthin to calculate kinetic isotope effects (KIEs) .

- Pathway Mapping : Identify major metabolites via UPLC-QTOF-MS and assess deuterium loss in oxidative pathways (e.g., CYP450-mediated hydroxylation) .

- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) in half-life extension (e.g., t₁/₂ increase from 2.5 hr to 4.8 hr) .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound antiviral assays?

Answer:

- Model Fitting : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Use software like GraphPad Prism® for curve fitting and outlier exclusion (ROUT method, Q = 1%) .

- Error Mitigation : Replicate experiments ≥3 times and report SEM. For skewed distributions, use non-parametric tests (e.g., Kruskal-Wallis) .

- Meta-Analysis : Aggregate data from multiple studies to compute weighted mean IC₅₀ values, adjusting for assay variability (e.g., cell line differences) .

Q. How should researchers design controls to isolate isotope-specific effects in deuterated analogs like this compound?

Answer:

- Isotopolog Controls : Synthesize and test non-deuterated Phyllanthin alongside deuterated analogs under identical experimental conditions .

- Deuterium Tracing : Use stable isotope labeling (SIL) and MS fragmentation patterns to track deuterium retention in metabolites .

- Blinding Protocols : Implement double-blinded sample analysis to reduce bias in data interpretation .

Literature and Knowledge Gaps

What unresolved questions exist regarding the structure-activity relationship (SAR) of this compound?

Answer:

- Key Gaps : The role of specific hydroxyl groups in antiviral activity and whether deuterium enhances target binding affinity remains unclear.

- Experimental Proposals :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.